molecular formula C34H68N2S4Zn B14655557 Zinc di(2-ethylhexyl)dithiocarbamate CAS No. 53423-98-6

Zinc di(2-ethylhexyl)dithiocarbamate

Cat. No.: B14655557
CAS No.: 53423-98-6
M. Wt: 698.6 g/mol
InChI Key: MFVIAPAPXRRSKP-UHFFFAOYSA-L
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Description

Zinc di(2-ethylhexyl)dithiocarbamate (Zn(DEHDTC)₂) is a coordination complex where zinc(II) ions are chelated by two 2-ethylhexyl dithiocarbamate ligands. Dithiocarbamates are characterized by their –S₂CNR₂ backbone, which binds metals via bidentate sulfur coordination, resulting in tetrahedral or distorted tetrahedral geometries for zinc complexes . The bulky 2-ethylhexyl substituents influence the compound’s structural dynamics, solubility, and reactivity. Zn(DEHDTC)₂ is primarily used as a lubricant additive, vulcanization accelerator, and precursor for nanomaterials due to its thermal stability and sulfur-rich coordination environment .

Properties

CAS No.

53423-98-6

Molecular Formula

C34H68N2S4Zn

Molecular Weight

698.6 g/mol

IUPAC Name

zinc;N,N-bis(2-ethylhexyl)carbamodithioate

InChI

InChI=1S/2C17H35NS2.Zn/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2

InChI Key

MFVIAPAPXRRSKP-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Zn+2]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with the reaction of 2-ethylhexylamine, carbon disulfide ($$ \text{CS}2 $$), and a zinc salt (typically $$ \text{ZnSO}4 $$ or $$ \text{Zn(OAc)}_2 $$) in aqueous or hydroalcoholic media. The general steps are:

  • Formation of Sodium 2-Ethylhexyldithiocarbamate :
    $$
    \text{C}8\text{H}{17}\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}[S2CN(C8H{17})2] + \text{H}_2\text{O}
    $$
  • Precipitation of Zinc Complex :
    $$
    2\text{Na}[S2CN(C8H{17})2] + \text{ZnSO}4 \rightarrow \text{Zn}[S2CN(C8H{17})2]2 + \text{Na}2\text{SO}4
    $$

Key Parameters

  • Temperature : 0–30°C to prevent ligand decomposition.
  • Molar Ratios : Excess $$ \text{CS}_2 $$ (1.2–1.6 equivalents) ensures >90% yield.
  • pH Control : Maintained at 5.5–7.5 using NaOH to avoid acidic byproducts.

Outcomes

  • Yield : 85–99%.
  • Purity : ≥96% when using $$ \text{ZnSO}_4 $$, avoiding chloride contaminants.
  • Particle Size : 60–150 μm via controlled precipitation.

Zinc-Amine Complexation Method

Procedure

This method involves pre-forming a zinc-2-ethylhexylamine complex before ligand addition:

  • Complex Formation :
    $$
    \text{ZnSO}4 + 2\text{C}8\text{H}{17}\text{NH}2 \rightarrow [\text{Zn}(\text{C}8\text{H}{17}\text{NH}2)2]\text{SO}_4
    $$
  • Ligand Incorporation :
    $$
    [\text{Zn}(\text{C}8\text{H}{17}\text{NH}2)2]\text{SO}4 + 2\text{CS}2 + 2\text{NaOH} \rightarrow \text{Zn}[S2CN(C8H{17})2]2 + \text{Na}2\text{SO}4 + 2\text{H}2\text{O}
    $$

Advantages

  • Particle Size Control : Yields larger crystals (100 μm vs. 5 μm in direct methods).
  • Filterability : Reduced processing time due to coarse precipitates.

Solvent-Mediated Synthesis

Hydroalcoholic Systems

Using ethanol/water mixtures (1:1 v/v) enhances ligand solubility and reaction kinetics.

Non-Aqueous Systems

  • Dodecylamine/Hexane : Produces nanoparticles (2–5 nm) for catalytic applications.
  • Recrystallization in DMSO : Modifies coordination geometry (e.g., trigonal bipyramidal Zn centers).

pH-Controlled Synthesis

Maintaining pH 5.5–7.5 via buffered solutions (e.g., phosphate) prevents hydrolysis and ensures stoichiometric product formation. Acidic conditions (<5) lead to residual amine impurities (>10%), while alkaline conditions (>8) promote ligand oxidation.

Characterization Techniques

Spectroscopic Analysis

  • FTIR : $$ \nu(\text{C-S}) $$ at 1,230 cm$$^{-1}$$, $$ \nu(\text{C=N}) $$ at 1,472 cm$$^{-1}$$.
  • NMR : $$ ^1\text{H} $$ signals at δ 5.83–5.91 ppm (vinyl protons), δ 4.41–4.43 ppm ($$ \text{NCH}_2 $$).

Crystallography

  • Zinc Coordination : Distorted trigonal bipyramidal geometry in DMSO-solvated structures.
  • Thermal Stability : Decomposition onset at 180°C (DSC).

Particle Size Analysis

  • TEM : Quantum dots (1.98–5.49 nm) in amine-capped syntheses.
  • XRD : Hexagonal wurtzite (ZnS) or acanthite (Ag$$_2$$S) phases.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Particle Size Key Advantage
Direct Precipitation 85–99 96–98 60–150 μm Scalability
Zinc-Amine Complexation 98–99 97–99 100–200 μm Improved filterability
Solvent-Mediated 90–95 95–97 2–15 nm Nanomaterial suitability

Environmental and Industrial Considerations

  • Chloride-Free Processes : Substituting $$ \text{ZnCl}2 $$ with $$ \text{ZnSO}4 $$ reduces toxic effluent.
  • Recycling $$ \text{CS}2 $$ : Excess $$ \text{CS}2 $$ is recoverable via distillation, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions: Zinc di(2-ethylhexyl)dithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Alkyl halides are commonly used for S-alkylation reactions.

Major Products:

Mechanism of Action

The mechanism of action of zinc di(2-ethylhexyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as zinc and manganese, which are essential for the catalytic activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasm constituents, thereby affecting cellular processes .

Comparison with Similar Compounds

Zinc Diethyldithiocarbamate (ZDEC, Zn(DEDTC)₂)

  • Structure and Coordination: ZDEC adopts a monomeric tetrahedral geometry with smaller ethyl substituents, favoring higher crystallinity compared to bulkier analogs .
  • Applications : Widely used in rubber vulcanization and as an antimicrobial agent. However, ZDEC is a potent dermatological sensitizer, limiting its biomedical use .
  • Thermal Stability : Decomposes at ~200°C, releasing sulfur species critical for vulcanization but less stable than Zn(DEHDTC)₂ under oxidative conditions .

Zinc Dibutyldithiocarbamate (Zn(DBDTC)₂)

  • Structure and Coordination: Forms monomeric or dimeric structures depending on synthesis conditions. Butyl groups enhance solubility in nonpolar matrices compared to ZDEC .
  • Applications : Effective in rubber acceleration and antifouling coatings. Synergistic with Zn(DEHDTC)₂ in lubricants but exhibits moderate volatility .
  • Thermal Stability : Higher decomposition temperature (~220°C) than ZDEC due to longer alkyl chains .

Zinc Diisononyldithiocarbamate (Zn(DINDTC)₂)

  • Structure and Coordination: Bulky isononyl groups induce steric hindrance, favoring dimeric structures with five-coordinate zinc centers .
  • Applications : Specialized lubricant additive with superior oxidative stability. Less prone to ligand exchange than Zn(DEHDTC)₂ in mixed-additive systems .

Comparative Data Table: Zinc Dithiocarbamates

Property Zn(DEHDTC)₂ Zn(DEDTC)₂ (ZDEC) Zn(DBDTC)₂ Zn(DINDTC)₂
Coordination Geometry Distorted tetrahedral Tetrahedral Monomeric/dimeric Dimeric (5-coordinate)
Decomposition Temp. ~250°C ~200°C ~220°C ~260°C
Key Applications Lubricants, coatings Rubber, antifouling Rubber, coatings High-temp lubricants
Safety Profile Low volatility Dermatological risk Moderate toxicity Low toxicity
Reference

Comparison with Other Metal Dithiocarbamates

Nickel Dithiocarbamates

Nickel(II) dithiocarbamates (e.g., Ni(DEHDTC)₂) often adopt square-planar geometries, contrasting with zinc’s tetrahedral coordination. These complexes exhibit catalytic and photocatalytic properties but are less thermally stable than zinc analogs. Nickel derivatives are also explored for anticancer applications but face toxicity concerns .

Copper Dithiocarbamates

Copper dithiocarbamates (e.g., Cu(DEDTC)₂) show redox activity, enabling applications in proteasome inhibition and apoptosis induction in cancer cells. Their mechanism differs from zinc analogs, relying on copper’s Fenton-like reactivity to generate oxidative stress .

Research Findings and Key Studies

  • Structural Dynamics : Bulky substituents (e.g., 2-ethylhexyl) in Zn(DEHDTC)₂ promote dimerization under solid-state conditions, enhancing thermal stability compared to smaller alkyl derivatives .
  • Lubricant Additives : Zn(DEHDTC)₂ undergoes ligand exchange with molybdenum dithiocarbamates at 160°C, forming hybrid complexes that improve wear resistance .
  • Antifouling Synergy : Zn(DEHDTC)₂ combined with zwitterionic phosphorylcholine derivatives reduces protein adsorption on surfaces more effectively than diazonium salts .

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